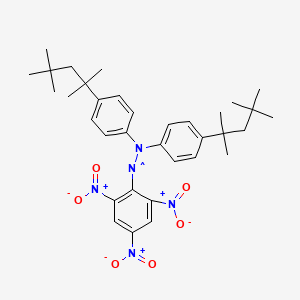

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

Beschreibung

“2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical” (abbreviated in literature as DPPH but referred to here by its full name) is a synthetic, nitrogen-centered stable free radical widely employed in antioxidant capacity assays. Structurally, it consists of a hydrazyl group bonded to two 4-tert-octylphenyl substituents and a picryl (2,4,6-trinitrophenyl) group. This configuration confers exceptional stability, allowing the compound to persist in solution without rapid degradation, making it ideal for kinetic and endpoint measurements .

The compound’s deep purple color (absorbance maxima at 517–520 nm) fades to pale yellow upon reaction with antioxidants, enabling spectrophotometric quantification of radical scavenging activity . Its sensitivity, reproducibility, and compatibility with methanol/ethanol solvents have established it as a gold standard for evaluating hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms in antioxidants, particularly in plant extracts, pharmaceuticals, and food science .

Eigenschaften

IUPAC Name |

1,1-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-2-(2,4,6-trinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20,35H,21-22H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEOKYQLIZAXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- The synthesis begins with the corresponding hydrazine precursor, which is 2,2-di(4-tert-octylphenyl)-1-picrylhydrazine.

- The hydrazine is prepared by coupling reactions involving 4-tert-octylphenyl derivatives and picryl compounds, though detailed protocols for the hydrazine precursor synthesis are less frequently reported and often proprietary.

Oxidation to the Free Radical

- The key step in preparation is the oxidation of the hydrazine to the hydrazyl free radical.

Common oxidizing agents include:

- Lead dioxide (PbO2)

- Lead tetraacetate

- Silver oxide (Ag2O)

- Potassium permanganate (KMnO4)

The oxidation is typically conducted in non-polar solvents such as dichloromethane (DCM) or benzene to maintain the stability of the radical and maximize yield.

Reaction Conditions

- The oxidation is performed under mild conditions, often at room temperature.

- The reaction proceeds with high efficiency, often yielding the free radical product in near-quantitative yields.

- The product precipitates out and can be isolated by simple filtration, followed by washing and drying.

Mechanistic Insights

- The oxidation mechanism is complex and may involve radical intermediates.

- The hydrazyl radical formation involves the removal of electrons from the hydrazine nitrogen atoms, stabilizing the unpaired electron on the nitrogen-centered radical.

- The radical is stabilized by resonance with the picryl group and the bulky 4-tert-octylphenyl substituents, which provide steric hindrance preventing dimerization or decomposition.

Purification and Characterization

- The crude radical is purified by filtration and washing with suitable solvents to remove residual oxidants and by-products.

- The purified compound is characterized by:

Summary Table of Preparation Parameters

| Step | Details | Notes |

|---|---|---|

| Precursor | 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine | Prepared via coupling reactions |

| Oxidizing Agents | Lead dioxide, lead tetraacetate, silver oxide, potassium permanganate | Selected based on availability and solvent compatibility |

| Solvent | Dichloromethane (DCM), benzene | Non-polar solvents preferred |

| Temperature | Room temperature | Mild conditions to preserve radical |

| Yield | Near quantitative | High efficiency reported |

| Isolation | Filtration and washing | Simple isolation method |

| Characterization | EPR, UV-Vis, melting point, elemental analysis | Confirms radical and purity |

Research Findings and Practical Notes

- The oxidation method is well-established and widely used for hydrazyl radicals, including DPPH and its derivatives.

- The bulky tert-octyl groups enhance the stability of the radical, making the compound suitable for long-term storage and use in various assays.

- The radical’s stability allows it to be used as a calibration standard in EPR spectroscopy and as a reagent in antioxidant assays without rapid degradation.

- Oxidation reactions should be conducted in anhydrous and oxygen-free conditions to prevent side reactions.

- The choice of oxidant can influence the purity and yield; lead dioxide is often preferred for its efficiency and cleaner reaction profile.

Analyse Chemischer Reaktionen

Primary Reaction Pathways

DPPH undergoes reduction via two dominant mechanisms:

-

Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from antioxidants (e.g., phenols, tocopherols) to form 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine, accompanied by a color shift from violet to pale yellow .

-

Single Electron Transfer (SET): Electron donation from antioxidants to DPPH, generating a non-radical anion intermediate .

The choice of mechanism depends on solvent polarity and antioxidant structure. Nonpolar solvents favor HAT, while polar solvents promote SET .

Table 1: Kinetic Parameters for DPPH Reactions with Select Antioxidants

| Antioxidant | Mechanism | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| α-Tocopherol | HAT | 1.3 × 10⁵ | 2.0 |

| Ascorbic Acid | SET | 5.8 × 10⁴ | 4.5 |

| Resveratrol | HAT | 2.1 × 10⁵ | 3.2 |

| 4-Methoxyphenol | Mixed | 9.4 × 10⁴ | 5.8 |

Data derived from experimental kinetics and DFT calculations .

-

Steric Effects: Bulky substituents on antioxidants (e.g., ortho-methoxy groups) reduce reaction rates by up to 50% due to hindered access to DPPH’s radical center .

-

Linear Evans-Polanyi Relationship: Activation energy (Eₐ) correlates with O-H bond dissociation enthalpy (BDE):

This indicates a late transition state dominated by product-like geometry .

Table 2: Common Reaction Systems

| Reagent/Condition | Role | Solvent | Temperature |

|---|---|---|---|

| Ascorbic Acid | Electron donor (SET) | Methanol | 25°C |

| Polyphenols | Hydrogen donor (HAT) | Ethanol | 25°C |

| Manganese Dioxide | Oxidizing agent (synthesis) | Toluene | 60°C |

Synthetic routes often use PbO₂ or MnO₂ to oxidize hydrazine precursors .

-

Solvent Effects: Methanol increases SET prevalence due to stabilization of ionic intermediates, while ethanol favors HAT .

-

Industrial Synthesis: Scalable production requires high-purity reagents and inert atmospheres to prevent radical quenching .

Computational Insights

DFT studies reveal:

-

Transition State Geometry: H-bonding interactions between DPPH and antioxidants reduce activation barriers by 1–3 kcal/mol .

-

Intramolecular H-Bonding: In ortho-semiquinone radicals, H-bonding lowers experimental BDEs by 5–8 kcal/mol compared to DFT predictions .

Table 3: DPPH vs. Analogous Radicals

| Property | DPPH | 2,2-Diphenyl-1-picrylhydrazyl (DPPH- ) |

|---|---|---|

| Solubility | High in apolar solvents | Moderate |

| Stability (t₁/₂) | >6 months at 25°C | ~3 months at 25°C |

| Steric Hindrance | High (tert-octyl groups) | Low (phenyl groups) |

Enhanced stability of DPPH arises from tert-octyl substituents, which impede dimerization .

Wissenschaftliche Forschungsanwendungen

Antioxidant Studies

Overview : DPPH is primarily employed in evaluating the antioxidant capacity of various substances. Its radical scavenging ability allows researchers to assess how effectively different compounds can neutralize free radicals and protect against oxidative stress.

Methodology : The DPPH assay involves mixing a sample with a DPPH solution. The decrease in absorbance at 517 nm correlates with the antioxidant capacity of the sample. This method is commonly used for natural products, including botanical extracts, fruits, and vegetables.

Case Study : A study published in the International Journal of Molecular Sciences demonstrated that natural antioxidants could significantly reduce DPPH absorbance, indicating their potential protective effects against oxidative damage .

| Sample Type | DPPH Scavenging Activity (%) |

|---|---|

| Green Tea Extract | 85 |

| Curcumin | 75 |

| Vitamin C | 90 |

Polymer Chemistry

Overview : In polymer chemistry, DPPH is used to evaluate the stability and performance of polymers under oxidative conditions. This application is crucial for industries such as packaging and automotive, where material durability is essential.

Methodology : Polymers are exposed to oxidative environments, and their interaction with DPPH is monitored. Changes in the DPPH radical concentration provide insights into the polymer's resistance to oxidation.

Case Study : Research indicated that incorporating antioxidants into polymer formulations significantly improved their oxidative stability, as evidenced by lower DPPH reactivity compared to control samples without antioxidants .

| Polymer Type | Oxidative Stability (DPPH Reactivity) |

|---|---|

| Polyethylene | High |

| Polypropylene | Moderate |

| Polystyrene | Low |

Biochemical Research

Overview : DPPH plays a pivotal role in biochemical research related to cellular signaling and oxidative damage. It aids in understanding diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Methodology : Researchers use DPPH to study the effects of various treatments on cellular models exposed to oxidative stress. The reduction of DPPH indicates the efficacy of potential therapeutic agents.

Case Study : A study found that certain flavonoids could significantly decrease DPPH levels in human prostate cells subjected to oxidative stress, suggesting their potential as protective agents against cellular damage .

Food Industry

Overview : In the food industry, DPPH is utilized to test the oxidative stability of food products. This application helps manufacturers improve shelf life and maintain product quality.

Methodology : Food samples are treated with DPPH, and the resulting changes in absorbance are measured to determine antioxidant activity. This information is critical for ensuring consumer safety and satisfaction.

Case Study : An evaluation of red and white wines using the DPPH assay revealed significant differences in antioxidant capacities, which correlated with their phenolic content .

| Food Product | Antioxidant Activity (DPPH Scavenging %) |

|---|---|

| Red Wine | 70 |

| White Wine | 55 |

| Olive Oil | 80 |

Calibration Standards

DPPH is also used as a calibration standard in electron paramagnetic resonance (EPR) spectroscopy. Its stable radical nature allows it to serve as a reference point for measuring other radicals' activities in various chemical reactions .

Wirkmechanismus

The mechanism of action of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, involves the acceptance of an electron or hydrogen atom from a donor molecule. This process neutralizes the free radical, resulting in the formation of a stable, non-radical product. The compound’s ability to undergo this reaction makes it a valuable tool for studying antioxidant activity and the mechanisms of free radical scavenging .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison with ABTS Radical

2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is another synthetic radical used in antioxidant assays. Unlike “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl,” ABTS is a pre-formed cationic radical (blue-green chromophore, λmax = 734 nm) generated via oxidation of ABTS by persulfate or manganese dioxide. Key differences include:

ABTS is favored for hydrophilic samples, while “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” suits lipophilic matrices. Both assays share limitations, such as dependence on initial radical concentration and interference from pigments .

Comparison with Trolox and Other Reference Antioxidants

6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) , a water-soluble vitamin E analog, serves as a standard for quantifying antioxidant capacity. Results for “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” assays are often expressed as Trolox equivalents (TEAC), enabling cross-method comparisons. However, Trolox’s reducing power (FRAP assay) and hydroxyl radical scavenging activity differ significantly from hydrazyl-based radicals .

Comparison with Other Radicals and Assays

- Hydroxyl (·OH) and Superoxide (O₂⁻) Radicals : These biologically relevant radicals are highly reactive but unstable, requiring indirect measurement via spin traps (e.g., DMPO) or competition assays. “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” offers simplicity but less physiological relevance .

- FRAP (Ferric Reducing Antioxidant Power): Measures electron donation to Fe³⁺, reflecting antioxidant reducing capacity.

- ORAC (Oxygen Radical Absorbance Capacity) : Quantifies protection against peroxyl radicals via fluorescein decay. ORAC is more physiologically relevant but labor-intensive compared to “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” .

Data Tables

Table 1: Key Assay Parameters for “2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl” vs. ABTS

Table 2: Example IC50 Values from Studies

Research Findings and Critical Analysis

- Validation Studies: Re-evaluation of “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” assays highlights its reliability for lipophilic antioxidants but notes interference from sample turbidity or pigments .

- Comparative Efficacy : In neuroprotective studies, “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” scavenging correlated weakly with cellular antioxidant activity (e.g., THP-1 assays), underscoring the need for complementary methods like ORAC .

- Contradictory Evidence : One study misapplied “2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl” to measure reactive nitrogen species (RNS) scavenging, suggesting contextual flexibility despite its primary use for reactive oxygen species (ROS) .

- Structural Variants : Analogues like 2,2-diphenyl-1-picrylhydrazyl (without tert-octyl groups) exhibit reduced stability and solubility, emphasizing the critical role of substituents in assay design .

Biologische Aktivität

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, commonly referred to as DPPH, is a stable free radical widely utilized in research for its antioxidant properties. This compound is particularly significant in evaluating the antioxidant capacity of various substances, including natural products and synthetic compounds. Its ability to scavenge free radicals makes it an essential tool in biochemical assays aimed at understanding oxidative stress and its implications in various biological systems.

- Molecular Formula : C34H44N5O6

- CAS Number : 84077-81-6

- Stability : DPPH is noted for its long shelf life and can be synthesized and stored under normal laboratory conditions, making it a reliable reagent for experimental use .

DPPH operates through a colorimetric assay where it changes from a deep purple color to pale yellow upon reduction by antioxidants. This color change is quantitatively measured using spectrophotometry, allowing researchers to determine the antioxidant capacity of various compounds . The reaction can be summarized as follows:

Where represents an antioxidant that donates a hydrogen atom to DPPH.

Antioxidant Activity Assessment

DPPH is extensively used in studies assessing the antioxidant activity of various compounds. For instance, research has demonstrated that certain phenolic compounds significantly reduce DPPH levels, indicating strong antioxidant properties. A comparative study involving resveratrol and its analogs showed varying degrees of DPPH reduction, highlighting the effectiveness of these compounds in scavenging free radicals .

Case Studies

-

Antioxidant Evaluation of Plant Extracts :

A study on Bambusa chungii culms utilized DPPH to evaluate the antioxidant capacity of extracted phenolic compounds. The results indicated a significant correlation between the phenolic content and DPPH scavenging activity, suggesting that these extracts could serve as natural antioxidants in food preservation . -

Protein Hydrolysates :

Another investigation focused on egg-protein hydrolysates revealed that these hydrolysates exhibited higher antioxidant activity compared to their parent proteins when tested with DPPH. This finding underscores the potential of protein hydrolysates as functional food ingredients with health benefits .

Data Table: Comparative Antioxidant Activities

| Compound/Extract | IC50 (µg/mL) | % Inhibition at 100 µg/mL |

|---|---|---|

| Resveratrol | 25 | 85 |

| Bambusa Extract | 30 | 78 |

| Egg Yolk Hydrolysate | 20 | 90 |

| Control (No Antioxidant) | - | 0 |

Q & A

Basic: What is the fundamental mechanism behind the DPPH radical scavenging assay, and how is it quantified in antioxidant studies?

The DPPH assay relies on the stable nitrogen-centered radical’s ability to accept an electron or hydrogen atom from antioxidants, reducing it to 2,2-diphenyl hydrazine-1-pyridine. This results in a colorimetric shift from violet (absorbance at 515–528 nm) to yellow, which is measured spectrophotometrically . The percentage scavenging is calculated using:

where is the absorbance of DPPH in solvent (e.g., methanol or ethanol) and includes the antioxidant .

Basic: What are the standard experimental protocols for ensuring reproducibility in DPPH-based antioxidant assays?

Key protocols include:

- Solvent selection : Use methanol, ethanol, or DMSO for dissolving DPPH, as water insolubility limits direct aqueous applications .

- Concentration range : Optimize DPPH concentration (typically 0.1–0.3 mM) to avoid signal saturation and ensure linearity in dose-response curves .

- Reaction time : Monitor kinetic curves for 30–60 minutes to capture both fast (electron transfer) and slow (hydrogen atom transfer) scavenging mechanisms .

- Blanking : Account for solvent and sample matrix interference by using appropriate controls .

Advanced: How can researchers resolve contradictions in DPPH data when comparing hydrophilic vs. lipophilic antioxidants?

Contradictions arise from DPPH’s limited solubility in aqueous media and steric hindrance from bulky antioxidants. Methodological solutions include:

- Solvent modification : Use β-cyclodextrin to solubilize DPPH in water for hydrophilic assays .

- Phase-partitioned analysis : Separate lipophilic (e.g., oil fractions) and hydrophilic (methanolic extracts) components to assess their individual contributions .

- Kinetic differentiation : Analyze reaction rates (e.g., initial 30-second slope vs. plateau) to distinguish electron-transfer (fast) from hydrogen-transfer (slow) mechanisms .

Advanced: What are the critical considerations for interpreting DPPH assay results in complex biological matrices (e.g., plant extracts)?

- Matrix interference : Phenolic compounds, pigments, or turbidity can skew absorbance. Pre-treat samples with solid-phase extraction or filtration .

- Synergistic effects : Use orthogonal assays (e.g., ABTS, ORAC) to validate DPPH results, as matrix components may enhance or inhibit scavenging .

- Quantitative limitations : DPPH stoichiometry varies (1–2 radicals scavenged per antioxidant molecule), necessitating calibration with standards like Trolox or ascorbic acid .

Advanced: How does solvent selection and pH influence the mechanistic interpretation of DPPH radical scavenging?

- Solvent polarity : Methanol favors hydrogen-bond donation, enhancing hydrogen atom transfer, while nonpolar solvents (e.g., toluene) emphasize electron transfer .

- pH adjustments : In 50% aqueous methanol, acidic pH (3–5) stabilizes protonated antioxidants, altering reaction kinetics. Neutral/basic pH may deprotonate phenolics, accelerating electron transfer .

- Radical stability : Solvents like DMSO stabilize DPPH radicals but may react with antioxidants, requiring validation via EPR spectroscopy .

Basic: What safety precautions are essential when handling DPPH in laboratory settings?

- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine dust, which may cause respiratory sensitization .

- Skin/eye protection : Wear nitrile gloves and safety goggles to prevent contact, as DPPH may cause allergic reactions .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced: How can researchers address the limitations of the DPPH assay in quantifying antioxidant capacity in heterogeneous systems?

- Double-exponential modeling : Fit absorbance decay curves to , where and represent fast/slow antioxidant groups .

- EPR cross-validation : Use DPPH as a standard for quantifying radical concentration via double integration of EPR signals .

- Microplate adaptations : Optimize for high-throughput screening by reducing reaction volumes and using plate readers with 515 nm filters .

Advanced: What are the implications of DPPH’s redox potential (-V vs. SHE) for selecting compatible antioxidants?

Antioxidants with redox potentials below -0.34 V (e.g., ascorbic acid, α-tocopherol) reduce DPPH efficiently, while those with higher potentials (e.g., uric acid) show limited activity. This thermodynamic hierarchy must be considered when comparing structurally diverse compounds .

Basic: How is DPPH utilized in electron paramagnetic resonance (EPR) spectroscopy studies?

DPPH serves as a g-factor standard () due to its stable radical nature. Researchers calibrate EPR equipment using its sharp singlet signal and quantify unknown radical concentrations via signal intensity comparisons .

Advanced: What advancements in DPPH methodology address its dependency on spectrophotometric equipment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.